molecular formula C10H14Br2N2O B14665194 4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol CAS No. 38339-28-5

4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol

Cat. No.: B14665194
CAS No.: 38339-28-5
M. Wt: 338.04 g/mol
InChI Key: VHYSJZPQAMZRNX-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol is a complex organic compound with the molecular formula C8H8Br3NO. This compound is known for its unique structure, which includes both bromine and amino groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle bromine safely. The final product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated aniline derivatives .

Scientific Research Applications

4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic applications .

Properties

CAS No.

38339-28-5

Molecular Formula

C10H14Br2N2O

Molecular Weight

338.04 g/mol

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-(dimethylamino)ethanol

InChI

InChI=1S/C10H14Br2N2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3

InChI Key

VHYSJZPQAMZRNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC(=C(C(=C1)Br)N)Br)O

Origin of Product

United States

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